molecular formula C21H17ClFN5O2 B2645645 2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921890-06-4

2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Katalognummer: B2645645
CAS-Nummer: 921890-06-4
Molekulargewicht: 425.85
InChI-Schlüssel: GNOBAFYHTXRFEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a benzyl group attached to a pyrazolo[3,4-d]pyrimidin-1-yl core via an ethyl amide linkage. The benzyl group is substituted with a chlorine atom and a fluorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzyl group and the pyrazolo[3,4-d]pyrimidin-1-yl group could influence its solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonists

A study by Futamura et al. (2017) discusses the development of a novel class of pyrazolylethylbenzamide orexin receptor 1-selective antagonists. This research highlights the synthesis and structure-activity relationships leading to compounds with significant antagonist potency, indicating potential applications in sleep disorders and related conditions Futamura et al., 2017.

Mycobacterium tuberculosis Inhibitors

Jeankumar et al. (2013) explored the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This work contributes to the development of new therapeutic agents against tuberculosis, especially considering the emergence of drug-resistant strains Jeankumar et al., 2013.

Pyrazolo[3,4-d]pyrimidine Derivatives

A study by Eleev et al. (2015) focuses on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating a method for creating substituted amides and dihydropyrazolopyrimidines with potential biological activities Eleev et al., 2015.

Anti-Influenza Agents

Research by Hebishy et al. (2020) introduces a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This highlights the potential of these compounds in developing antiviral drugs Hebishy et al., 2020.

Anticancer and Anti-5-lipoxygenase Agents

A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase activities, indicating potential applications in cancer therapy and inflammation control Rahmouni et al., 2016.

Wirkmechanismus

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological targets via its amide, benzyl, and pyrazolo[3,4-d]pyrimidin-1-yl groups .

Zukünftige Richtungen

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety profile .

Eigenschaften

IUPAC Name

2-chloro-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c22-17-7-3-2-6-15(17)20(29)24-9-10-28-19-16(11-26-28)21(30)27(13-25-19)12-14-5-1-4-8-18(14)23/h1-8,11,13H,9-10,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOBAFYHTXRFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.